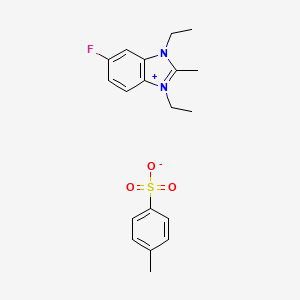
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as HBPT or HPT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule belongs to the thiazolidinone family and possesses a unique chemical structure that allows it to interact with different biological systems.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that this molecule works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and inflammation in different animal models, indicating its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and availability. However, the limitations of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one include its relatively low potency and selectivity, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to explore the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structural modifications of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one to improve its pharmacological properties such as potency, selectivity, and bioavailability. Furthermore, the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a chemical probe for studying the biological systems involved in different diseases is another potential direction for future research.
Métodos De Síntesis
The synthesis of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-hydroxybenzaldehyde with thiourea and 3-propyl-1,2-thiazolidinedione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biotechnology. This molecule has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDRUKGJUDJBJZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)
![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
